[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol
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Overview
Description
[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Scientific Research Applications
Chemistry:
Building Block: [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Safety and Hazards
The safety data sheet for a similar compound, “1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds have diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Comparison with Similar Compounds
[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone: Similar structure but with an ethanone group instead of methanol.
[1-(4-fluorophenyl)-1H-pyrazol-4-yl]amine: Similar structure but with an amine group instead of methanol.
Uniqueness:
Properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-6,14H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHFEHLEPRCFRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617858 |
Source
|
Record name | [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-34-4 |
Source
|
Record name | [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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